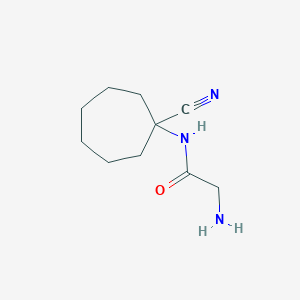

2-amino-N-(1-cyanocycloheptyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-N-(1-cyanocycloheptyl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both amino and cyano groups in the molecule makes it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1-cyanocycloheptyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 1-cyanocycloheptylamine with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of cyanoacetamides often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. Solvent-free methods and the use of catalysts are also explored to enhance the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-N-(1-cyanocycloheptyl)acetamide undergoes various types of chemical reactions, including:

Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.

Substitution Reactions: The amino group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the amino group to a nitro group.

Reduction: Reducing agents like sodium borohydride can reduce the cyano group to an amine.

Substitution: Electrophiles such as alkyl halides can react with the amino group under basic conditions to form N-alkylated products.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as pyrroles, imidazoles, and pyrazoles, which are of significant interest in medicinal chemistry .

Applications De Recherche Scientifique

2-amino-N-(1-cyanocycloheptyl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.

Medicine: Some derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities.

Mécanisme D'action

The mechanism of action of 2-amino-N-(1-cyanocycloheptyl)acetamide and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The cyano group can form hydrogen bonds with active site residues, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-amino-N-(2-cyanocyclohexyl)acetamide

- 2-amino-N-(3-cyanocyclopentyl)acetamide

- 2-amino-N-(4-cyanocyclobutyl)acetamide

Uniqueness

2-amino-N-(1-cyanocycloheptyl)acetamide is unique due to its seven-membered cycloheptyl ring, which imparts different steric and electronic properties compared to its analogs with smaller ring sizes. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development .

Activité Biologique

2-amino-N-(1-cyanocycloheptyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{10}H_{14}N_{2}O

- Molecular Weight : 178.23 g/mol

- IUPAC Name : this compound

This compound features a cyanocycloheptyl group attached to an acetamide moiety, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of acetamides, including this compound, exhibit promising antimicrobial properties. The compound has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

- Case Study : A study published in the European Journal of Medicinal Chemistry reported that similar acetamide derivatives exhibited significant antibacterial activity with minimal cytotoxicity. The EC50 values for these compounds ranged from 0.08 μM to 0.75 μM against Plasmodium falciparum, indicating their potential as antimalarial agents .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for pathogen survival.

- Disruption of Membrane Integrity : It has been suggested that acetamides can disrupt bacterial membranes, leading to cell lysis.

- Targeting Biofilm Formation : Some derivatives have shown potential in inhibiting biofilm formation, which is crucial for chronic infections.

Efficacy Against Specific Pathogens

The efficacy of this compound has been evaluated in various studies:

These findings suggest that the compound could be a valuable addition to the arsenal against resistant strains of bacteria and protozoa.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

- Absorption and Distribution : Preliminary data indicate moderate lipophilicity, which may enhance oral bioavailability.

- Metabolism : Studies on related compounds suggest that metabolic stability could be a concern; further research is needed to optimize this aspect .

- Toxicity Profile : In vitro cytotoxicity assays have shown that while some derivatives exhibit low toxicity (EC50 > 40 μM), further studies are required to fully assess safety in vivo .

Future Directions and Research Opportunities

The promising biological activity of this compound opens several avenues for future research:

- Optimization of Structure : Modifying the chemical structure may enhance potency and reduce toxicity.

- In Vivo Studies : Conducting animal studies will provide insights into the pharmacodynamics and therapeutic potential.

- Combination Therapies : Investigating the effects of this compound in combination with existing antibiotics could yield synergistic effects.

Propriétés

Formule moléculaire |

C10H17N3O |

|---|---|

Poids moléculaire |

195.26 g/mol |

Nom IUPAC |

2-amino-N-(1-cyanocycloheptyl)acetamide |

InChI |

InChI=1S/C10H17N3O/c11-7-9(14)13-10(8-12)5-3-1-2-4-6-10/h1-7,11H2,(H,13,14) |

Clé InChI |

VTVJYQJGWJXZIU-UHFFFAOYSA-N |

SMILES canonique |

C1CCCC(CC1)(C#N)NC(=O)CN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.